
7-氯-2-(2-甲基苯基)-4H-3,1-苯并噁嗪-4-酮
描述
The compound “7-chloro-2-methylquinoline” is a quinoline derivative . Quinoline is a heterocyclic aromatic organic compound with the molecular formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .
Synthesis Analysis
Quinoline derivatives can be synthesized using various methods . For instance, new derivatives of 1,4-benzodiazepine-2-ones, which are similar to your compound, are synthesized using the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with fumaric esters .Molecular Structure Analysis
The molecular structure of “7-chloro-2-methylquinoline” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions . For example, they can be used in π-stacking interaction-controlled asymmetric synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of “7-chloro-2-methylquinoline” include a molecular weight of 177.63, a melting point of 74-78 °C, and a boiling point of 87 °C / 0.5mmHg . It is very slightly soluble in water, sparingly soluble in methanol, and slightly soluble in chloroform .科学研究应用
阿尔茨海默病研究
一系列 2-氨基-4H-3,1-苯并噁嗪-4-酮(包括 7-氯-2-(2-甲基苯基)-4H-3,1-苯并噁嗪-4-酮的衍生物)已被研究其在阿尔茨海默病中的潜在作用。具体来说,这些化合物已被合成并评估为补体酶 C1r 的抑制剂,C1r 是补体级联开始时的丝氨酸蛋白酶。人们认为,β-淀粉样蛋白激活补体系统是阿尔茨海默病神经病理学的一个重要途径 (Hays 等人,1998)。
降脂活性
已经探索了 4H-3,1-苯并噁嗪-4-酮的降脂特性。具有特定取代基的衍生物,例如 4-(1,1-二甲基乙基)苯基基团,在高胆固醇血症和正常血脂大鼠中表现出降胆固醇、降甘油三酯和升高高密度脂蛋白的特性。在环系统上的特定位置存在不同的取代基(包括氯基)会显着影响这些化合物的活性 (Fenton 等人,1989)。
抗惊厥活性
一些 1,4-二氢-2H-3,1-苯并噁嗪-2-酮衍生物(包括 4-苯基-6-氯-1,4-二氢-2H-3,1-苯并噁嗪-2-酮)已证明对小鼠化学和电诱发癫痫发作具有抗惊厥活性。这些发现表明在癫痫发作疾病的治疗中具有潜在应用 (De Marchi 等人,1971)。
振动光谱分析
已经使用 FT-IR 和拉曼光谱结合 DFT 计算研究了苯并噁嗪衍生物的振动特性,包括类似于 7-氯-2-(2-甲基苯基)-4H-3,1-苯并噁嗪-4-酮的衍生物。这些研究有助于了解这些化合物的结构、拓扑和反应性,这对于进一步的科学和医学应用至关重要 (Castillo 等人,2017)。
抗菌活性
对苯并噁嗪衍生物的研究还包括评估它们的抗菌特性。例如,一些新的 2-(3-氯-1-苯并噻吩-2-基)-3-(取代苯基)-4-(3H)-喹唑啉酮衍生物(结构上与 7-氯-2-(2-甲基苯基)-4H-3,1-苯并噁嗪-4-酮相关)已被筛选出抗菌和抗真菌活性。这些研究有助于开发新的抗菌剂 (Naganagowda & Petsom,2011)。
合成应用
已经探索了各种苯并噁嗪衍生物(包括结构上类似于 7-氯-2-(2-甲基苯基)-4H-3,1-苯并噁嗪-4-酮的衍生物)的合成和研究,以了解它们在合成化学中的潜在应用。这包括开发新的合成方法和对其结构和反应性进行研究,这对于合成各种生物活性剂至关重要 (Johnson & Pattison,1986)。
未来方向
属性
IUPAC Name |
7-chloro-2-(2-methylphenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c1-9-4-2-3-5-11(9)14-17-13-8-10(16)6-7-12(13)15(18)19-14/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIAVAAUQPUWMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671699 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B3884416.png)
![N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide](/img/structure/B3884420.png)
![5-[2-[(2E)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl]-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B3884422.png)
![(1H-benzimidazol-2-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B3884443.png)
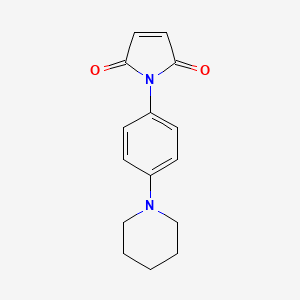
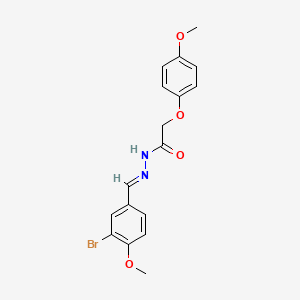
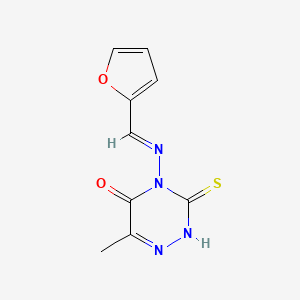
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B3884464.png)
![1-(4-ethyl-1-piperazinyl)-3-(3-{[(3-isopropoxypropyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3884465.png)
![1-[(4-Chlorophenyl)methyl]-3-phenylurea](/img/structure/B3884473.png)
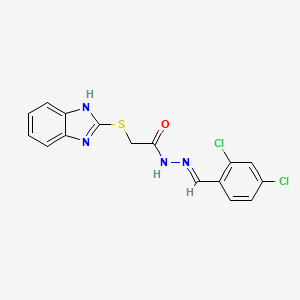
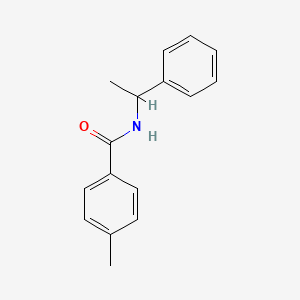
![N-[2-hydroxy-1-(2-phenylethyl)indol-3-yl]imino-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide](/img/structure/B3884493.png)
![6-[(4-chlorobenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B3884498.png)
